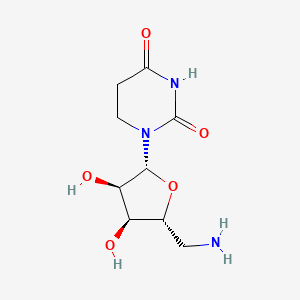
Uridine, 5'-amino-5'-deoxy-5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is a modified nucleoside derived from uridine. This compound is characterized by the presence of an amino group at the 5’ position and the reduction of the 5,6-double bond in the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the active ester method, which involves the use of N-t-butoxycarbonyl-glycyl, N-t-butoxycarbonyl-L-phenylalanyl, and N-benzyloxycarbonyl-L-phenylalanyl derivatives . The transformations of 5’-benzamido-5’-deoxy-2’,5’-dimethylsulphonyloxy-derivatives of uridine and 5,6-dihydrouridine in refluxing water are also employed .
Industrial Production Methods
Industrial production methods for Uridine, 5’-amino-5’-deoxy-5,6-dihydro- are not well-documented in the literature. the principles of large-scale nucleoside synthesis, such as the use of protective groups and selective deprotection, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Further reduction can modify the uridine structure.
Substitution: The amino group at the 5’ position can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- include:
Potassium phthalimide: Used in dioxan for selective transformations.
Aqueous sodium hydroxide: Employed for generating epoxy derivatives.
Major Products
Major products formed from these reactions include:
Applications De Recherche Scientifique
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex nucleoside analogs.
- Biology : Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
- Medicine : Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Industry : Utilized in the development of nucleoside-based pharmaceuticals and biochemical research tools.
Mécanisme D'action
The mechanism of action of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The reduction of the 5,6-double bond and the presence of the amino group at the 5’ position can influence the compound’s interactions with enzymes and other molecular targets, potentially leading to alterations in nucleic acid stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Iodo-2’-deoxyuridine : A halogenated pyrimidine nucleoside with antiviral properties .
- 5-Fluorouridine : A fluorinated nucleoside analog used in cancer therapy .
- 2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine : A nucleoside analog with anticancer activity .
Uniqueness
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the amino group at the 5’ position and the reduction of the 5,6-double bond differentiate it from other nucleoside analogs, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
183617-36-9 |
|---|---|
Formule moléculaire |
C9H15N3O5 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h4,6-8,14-15H,1-3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
IYVFIRVWUSKDCK-XVFCMESISA-N |
SMILES isomérique |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
SMILES canonique |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


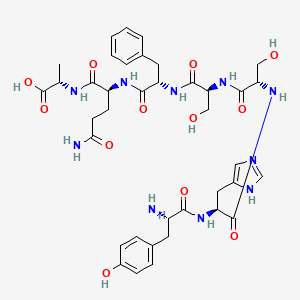
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
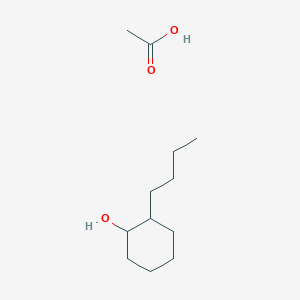
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
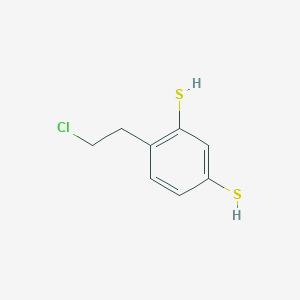
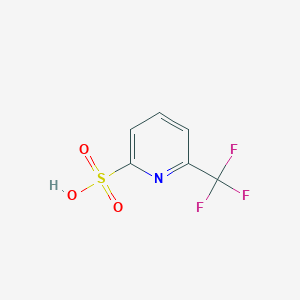
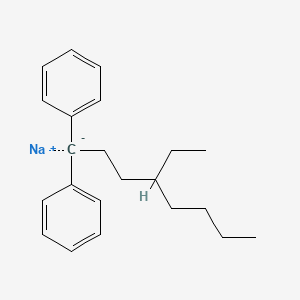
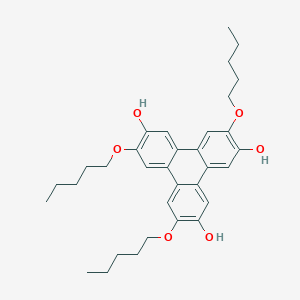
![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
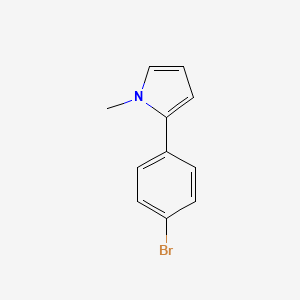
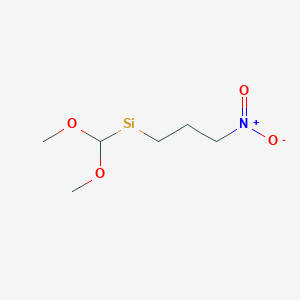
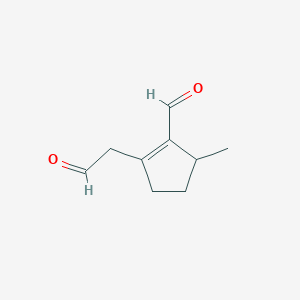
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
